molecular formula C9H19O4P B046978 2-Diethoxyphosphorylpentanal CAS No. 112292-30-5

2-Diethoxyphosphorylpentanal

Cat. No.: B046978
CAS No.: 112292-30-5
M. Wt: 222.22 g/mol
InChI Key: GNADZBBZHMTITK-UHFFFAOYSA-N
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Description

2-Diethoxyphosphorylpentanal is an organophosphorus compound characterized by a pentanal backbone (a five-carbon aldehyde) with a diethoxyphosphoryl group (-PO(OEt)₂) at the C2 position. This structure imparts unique reactivity, particularly in nucleophilic addition and phosphorylation reactions. These analogs share functional groups attached to phosphorus, influencing their chemical behavior and applications in organic synthesis or agrochemicals .

Properties

CAS No.

112292-30-5

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

2-diethoxyphosphorylpentanal

InChI

InChI=1S/C9H19O4P/c1-4-7-9(8-10)14(11,12-5-2)13-6-3/h8-9H,4-7H2,1-3H3

InChI Key

GNADZBBZHMTITK-UHFFFAOYSA-N

SMILES

CCCC(C=O)P(=O)(OCC)OCC

Canonical SMILES

CCCC(C=O)P(=O)(OCC)OCC

Synonyms

DIETHYL 1-PROPYL-2-OXOETHYLPHOSPHONATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares key structural, regulatory, and physicochemical properties of 2-Diethoxyphosphorylpentanal with related organophosphorus compounds from the evidence.

Table 1: Structural and Regulatory Comparison

Compound Name (IUPAC) Molecular Formula CAS RN Schedule HS Code Key Functional Groups
Pentyl S-2-diethylaminoethyl methylphosphonothiolate C₁₂H₂₈NO₂PS Not specified 1A03 2930.90 Phosphonothiolate, diethylaminoethyl
Pentyl N,N-diethylphosphoramidocyanidate C₁₀H₂₁N₂O₂P Not specified 1A02 2931.00 Phosphoramidocyanidate, diethylamide
2-tert-Butylcyclohexyl isopropylphosphonofluoridate C₁₃H₂₆FO₂P 1005145-75-4 1A01 2931.00 Phosphonofluoridate, cyclohexyl
This compound (hypothetical) C₉H₁₉O₄P Not available Diethoxyphosphoryl, aldehyde

Key Observations:

Phosphorus Functional Groups: The evidence compounds feature sulfur (phosphonothiolate), cyanide (phosphoramidocyanidate), or fluorine (phosphonofluoridate) attached to phosphorus. In contrast, this compound has an aldehyde group and a phosphoryl group with ethoxy substituents, likely making it less toxic but more reactive in oxidation reactions compared to sulfur/fluorine-containing analogs .

The absence of scheduling data for this compound suggests it may have lower regulatory restrictions, depending on its application .

Molecular Complexity: The evidence compounds exhibit branched alkyl chains (e.g., tert-butylcyclohexyl) or aminoethyl groups, enhancing their steric bulk and stability. This compound’s simpler pentanal backbone may result in higher volatility and reduced hydrolytic stability compared to bulkier analogs .

Table 2: Physicochemical Properties (Hypothetical vs. Evidence)

Property This compound Pentyl S-2-diethylaminoethyl methylphosphonothiolate Pentyl N,N-diethylphosphoramidocyanidate
Molecular Weight (g/mol) ~218.2 305.4 248.3
Solubility Polar solvents (e.g., EtOH) Likely lipophilic due to long alkyl chains Moderate in organic solvents
Reactivity Aldehyde-mediated reactions Thiolate group susceptible to oxidation Cyanide group enables nucleophilic attack

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